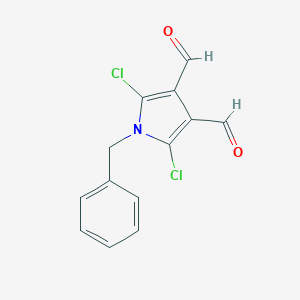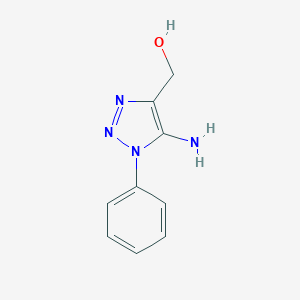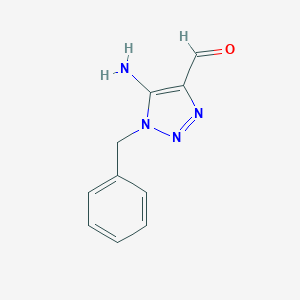![molecular formula C23H20N2OS2 B290291 13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B290291.png)
13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of naphthothienopyrimidines
準備方法
The synthesis of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the naphtho group: This step involves the cyclization of the intermediate product with a naphthalene derivative.
Benzylation and ethylsulfanyl substitution:
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
科学的研究の応用
8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of enzymes such as epidermal growth factor receptor (EGFR) and other kinases involved in cancer.
Biological Studies: It has shown activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Chemical Biology: The compound can be used as a tool to study the biological pathways and molecular targets it interacts with, providing insights into its mechanism of action.
作用機序
The mechanism of action of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of EGFR by binding to its active site, thereby blocking the signaling pathways that promote cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar compounds to 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one include other naphthothienopyrimidine derivatives, such as:
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit similar chemical properties and biological activities, making them useful for comparative studies.
The uniqueness of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which can influence its biological activity and selectivity for certain targets.
特性
分子式 |
C23H20N2OS2 |
|---|---|
分子量 |
404.6 g/mol |
IUPAC名 |
13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C23H20N2OS2/c1-2-27-23-24-21-19(22(26)25(23)14-15-8-4-3-5-9-15)18-13-12-16-10-6-7-11-17(16)20(18)28-21/h3-11H,2,12-14H2,1H3 |
InChIキー |
ZAQIGWQHVVZPKW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
正規SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)




![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)
![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
